![molecular formula C20H19N3O2 B5597017 2-[(4-ethylphenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5597017.png)
2-[(4-ethylphenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-ethylphenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone is a compound belonging to the quinazolinone class. This class of compounds has been studied for various synthetic methods and applications due to their interesting chemical and biological properties.
Synthesis Analysis
Quinazolinones, including compounds like the one , can be synthesized using different methods. For example, the lithiation of 3-amino-2-methyl-4(3H)-quinazolinone and its analogs, followed by reaction with electrophiles, is one approach (Smith et al., 1996). Another method involves the cyclization of anthranilamides and aldehydes catalyzed by p-toluenesulfonic acid, followed by oxidative dehydrogenation (Cheng et al., 2013).
Molecular Structure Analysis
Quinazolinone compounds like 2-[(4-ethylphenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone have been characterized using techniques such as X-ray crystallography. These studies help in understanding their molecular geometry and conformation (Yong, 2005).
Chemical Reactions and Properties
Quinazolinones participate in various chemical reactions due to their reactive sites. For instance, the reaction of 2-alkyl-3-amino-4(3H)-quinazolinones with electrophiles to produce substituted derivatives is an example of their chemical reactivity and versatility (Smith et al., 1996).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties can be influenced by substituents on the quinazolinone core, as seen in various derivatives (Cheng et al., 2013).
Chemical Properties Analysis
The chemical properties of quinazolinones, including acidity, basicity, and reactivity towards different chemical reagents, are influenced by their molecular structure. The presence of functional groups like amino and furyl in 2-[(4-ethylphenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone would contribute to its unique chemical behavior (Smith et al., 1996).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Quinazolinone derivatives are synthesized through various chemical reactions, highlighting their structural diversity and complexity. For instance, the reaction of aminoethyl- and aminopropyl-substituted heterocycles with formyl cyclanediones and benzoxazines has been explored to produce quinazolinone derivatives with potential biological activities (Strakovs et al., 2002). These synthesis methods are crucial for creating a variety of quinazolinone-based compounds for further pharmacological evaluation.
Pharmacological Properties
Quinazolinone derivatives exhibit a wide range of pharmacological properties. For instance, some derivatives have been studied for their anti-inflammatory, analgesic, and COX-II inhibitory activities, demonstrating their potential as therapeutic agents (Kumar et al., 2003). Another study focused on the synthesis and evaluation of quinazolinone cholecystokinin/gastrin receptor ligands, showcasing the compound's potential in receptor ligand development (Yu et al., 1992).
Antimicrobial and Antioxidant Activities
Quinazolinones have also been evaluated for their antimicrobial and antioxidant activities. Research has demonstrated the potential of these compounds in treating various bacterial and fungal infections, as well as their capability to act as antioxidants. This indicates their broader application in developing treatments for infectious diseases and in oxidative stress-related conditions (Ammar et al., 2011).
Direcciones Futuras
While specific future directions for this compound are not available from the search results, similar compounds have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . This suggests potential avenues for future research and applications of this compound.
Propiedades
IUPAC Name |
2-(4-ethylanilino)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-2-13-5-7-15(8-6-13)22-20-21-12-16-17(23-20)10-14(11-18(16)24)19-4-3-9-25-19/h3-9,12,14H,2,10-11H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSCJYPVJVLMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-[(3-methylphenoxy)methyl]piperidine](/img/structure/B5596946.png)
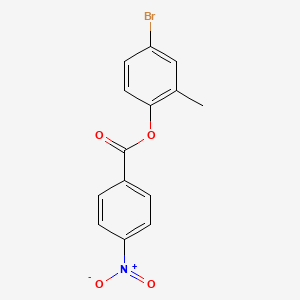
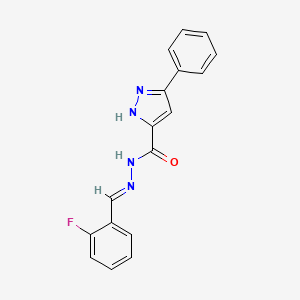
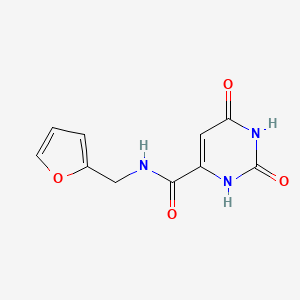

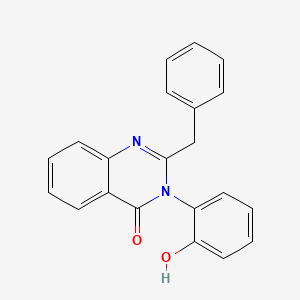
![1-{3-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5596996.png)
![({5-[1-(cyclohexylacetyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5597008.png)
![1-(2-aminoethyl)-N-[2-(2-methoxyphenyl)-1-methylethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5597012.png)
![N-[2-(4-morpholinyl)ethyl]-1-indolinecarbothioamide](/img/structure/B5597018.png)
![(1S*,5R*)-3-(5-chloro-2-fluorobenzyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597027.png)
![4-(methylthio)-2,7-diphenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B5597029.png)
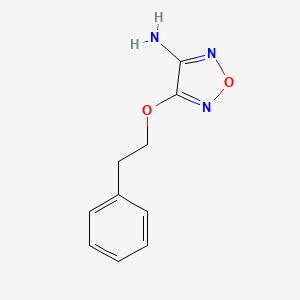
![methyl 4-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethoxy]benzoate](/img/structure/B5597031.png)